1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the tetrahydroquinoline ring system
Scientific Research Applications
1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the reaction of 6-methyl-1,2,3,4-tetrahydroquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl or amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted tetrahydroquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of hydroxyl or amine derivatives of tetrahydroquinoline.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or activation of their functions.
Comparison with Similar Compounds
- 1-(Chloroacetyl)-1,2,3,4-tetrahydroquinoline
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- 1-(Bromoacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
Comparison: 1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the chloroacetyl and methyl groups, which confer specific reactivity and biological activity. Compared to 1-(Chloroacetyl)-1,2,3,4-tetrahydroquinoline, the methyl group in the 6-position can influence the compound’s steric and electronic properties, potentially leading to different biological activities and reactivity profiles. The bromoacetyl analog may exhibit similar reactivity but with different kinetics and selectivity due to the nature of the halogen substituent.
Properties
IUPAC Name |
2-chloro-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-9-4-5-11-10(7-9)3-2-6-14(11)12(15)8-13/h4-5,7H,2-3,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQHPVJKRJVMAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614191 |
Source
|
Record name | 2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57368-83-9 |
Source
|
Record name | 2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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